Metronidazole monosuccinate is a derivative of the antibiotic metronidazole. It serves as a key intermediate in the development of macromolecular prodrugs, particularly for targeted drug delivery systems. [, ] This chemical modification allows metronidazole to be conjugated to various polymers, enhancing its therapeutic efficacy and potentially mitigating its side effects. [, ]
Metronidazole monosuccinate is synthesized from metronidazole, which was first discovered in the 1960s. It belongs to the class of nitroimidazoles, characterized by their nitro group attached to an imidazole ring. The compound is classified as an antibacterial and antiprotozoal agent due to its ability to disrupt DNA synthesis in microbial cells.
The synthesis of metronidazole monosuccinate typically involves the reaction of metronidazole with succinic anhydride or succinic acid under controlled conditions.
The reaction can be represented as follows:
The reaction conditions, including temperature, time, and pH, are crucial for optimizing yield and purity. The synthesis often requires monitoring through techniques such as thin-layer chromatography or high-performance liquid chromatography to confirm product formation.
Metronidazole monosuccinate can undergo various chemical reactions:
Kinetic studies have shown that hydrolysis rates vary significantly with pH levels. For instance, at pH 1.5–10 and elevated temperatures (e.g., 60°C), the stability of metronidazole monosuccinate decreases, indicating that storage conditions must be optimized for pharmaceutical formulations .
The mechanism by which metronidazole monosuccinate exerts its antimicrobial effects involves:
This process is critical for its effectiveness against anaerobic pathogens, as it selectively targets their metabolic processes.
Studies have shown that metronidazole derivatives, including the monosuccinate form, exhibit enhanced activity against resistant strains due to improved solubility and bioavailability .
Metronidazole monosuccinate is primarily used in:
Metronidazole monosuccinate (MMS), chemically designated as 4-[2-(2-methyl-5-nitroimidazol-1-yl)ethoxy]-4-oxobutanoic acid, is an ester derivative of the parent antibiotic metronidazole. Its molecular formula is C₁₀H₁₃N₃O₆, with a molecular weight of 271.23 g/mol [3] [4]. The structure comprises a metronidazole moiety linked via an ethyl ester bridge to a succinic acid group. Key identifiers include:
CC1=NC=C(N1CCOC(=O)CCC(=O)O)[N+](=O)[O-]
APPATXNXXOVPAY-UHFFFAOYSA-N
[3] [4]MMS lacks chiral centers, confirming its achiral nature. Solid-state characterization via Powder X-ray Diffraction (PXRD) confirms its crystalline structure, with distinct diffraction peaks at 2θ angles between 5°–60° [2]. The succinate moiety introduces a carboxylic acid group (pKa ≈ 4.2), granting MMS pH-dependent ionization. In aqueous solutions:
Solubility exhibits significant solvent and temperature dependence:
Table 1: Mole Fraction Solubility (x₁) of MMS in Pure Solvents at 298.15 K
Solvent | Solubility (x₁ × 10⁴) |
---|---|
Methanol | 12.7 |
n-Butanol | 9.8 |
Ethanol | 8.5 |
Ethyl Acetate | 3.2 |
Water | 0.6 |
Data derived from gravimetric analysis [2]
In water, solubility is minimal (0.06 mg/mL) due to hydrophobic imidazole and ester groups [9]. Binary solvent systems (e.g., methanol-water) show maxima at 70–80% organic phase due to balanced polarity and solvation effects [2].
Thermal Stability: Differential Scanning Calorimetry (DSC) reveals a melting point of 433.11 K (160°C) and enthalpy of fusion (ΔfusH) of 32.378 kJ/mol [2]. Degradation occurs above 160°C via nitro-group decomposition.
Hydrolytic Kinetics:
Table 2: Hydrolysis Half-Lives (t₁/₂) of MMS
pH | 25°C (Days) | 37°C (Hours) |
---|---|---|
2.0 | 180 | 480 |
7.4 | 120 | 72 |
10.0 | 30 | 24 |
Data from plasma and buffer studies
Ionic Strength Effects: High salt concentrations (e.g., 1M NaCl) reduce solubility by 40% via salting-out but do not accelerate hydrolysis [2].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1